

Application Note: Chromatographic Separation and Quantification of Azaperone-d4 and its Metabolites

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Compound of Interest

Compound Name: Azaperone-d4

Cat. No.: B569141

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Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of the tranquilizer Azaperone and its primary metabolite, Azaperol, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The use of a deuterated internal standard, **Azaperone-d4**, is incorporated for accurate quantification. This document outlines the metabolic pathway of Azaperone, details a comprehensive experimental workflow, and presents quantitative data in a clear, tabular format to aid researchers in drug metabolism studies and residue analysis.

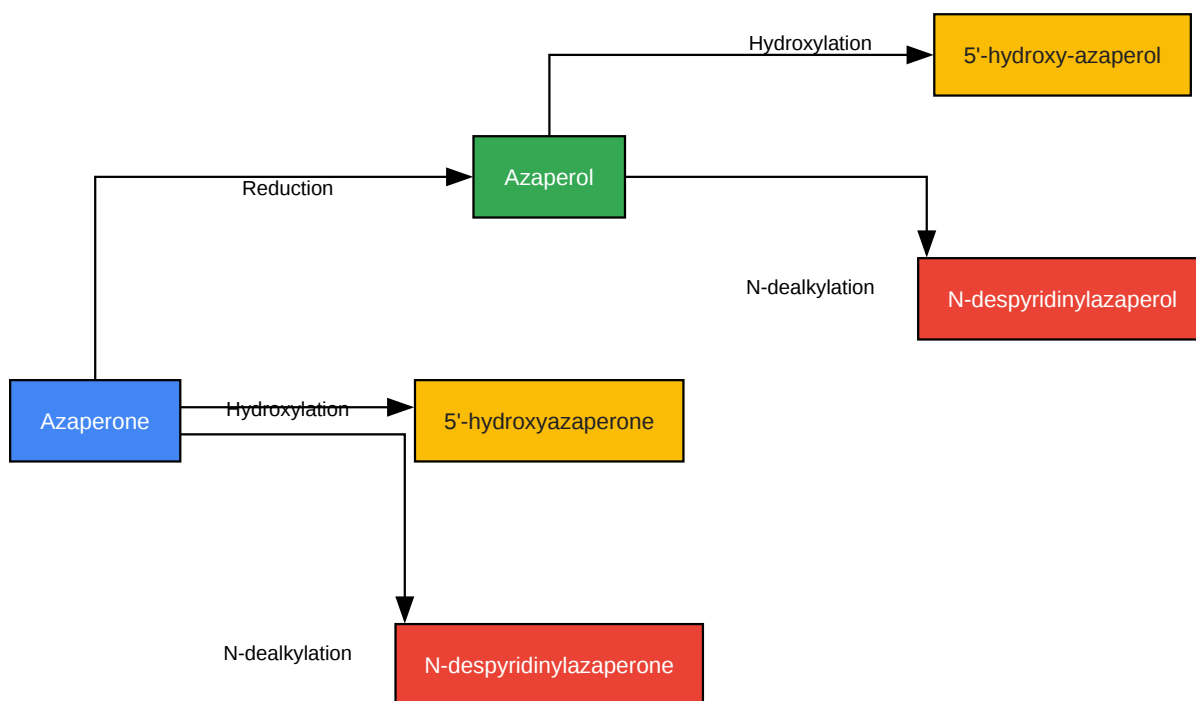
Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a sedative, particularly in swine.^[1] Its use in food-producing animals necessitates reliable analytical methods to monitor its residue levels and ensure food safety. Azaperone is metabolized in the body, primarily through reduction of the keto group to form its major active metabolite, Azaperol.^{[1][2][3]} Other metabolites, including hydroxylated and N-dealkylated forms, have also been identified.^{[4][5]} This application note describes a robust method for the simultaneous determination of Azaperone and Azaperol in biological matrices. The inclusion of

Azaperone-d4 as an internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Metabolic Pathway of Azaperone

Azaperone undergoes several biotransformation reactions in the body. The primary metabolic pathway involves the reduction of the butanone side chain to form Azaperol. Other identified metabolic reactions include hydroxylation of the pyridine ring and N-dealkylation. Some metabolites can also be found as glucuronide conjugates in urine.[5]



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Metabolic conversion of Azaperone to its major metabolites.

Experimental Protocols

This section details the methodology for sample preparation and chromatographic analysis for the determination of Azaperone and Azaperol in animal tissues.

Sample Preparation: Solid-Phase Extraction (SPE)

- Homogenization: Weigh 1 gram of tissue sample and homogenize it with 4 mL of acetonitrile.
[1]
- Extraction: Vortex the mixture for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.[1]
- Dilution: Transfer the supernatant and mix it with 8 mL of 10% NaCl solution.[1]
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by sodium phosphate buffer.[6]
- Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.[6]
- Washing: Wash the cartridge with 1 mL of 10 mM sulfuric acid.[1]
- Elution: Elute Azaperone and Azaperol from the cartridge with 2 mL of acidic acetonitrile (1 mL of 50 mM sulfuric acid in 100 mL of acetonitrile).[1] An alternative elution can be performed using 2% ammonium hydroxide in ethyl acetate.[6]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 70°C. Reconstitute the dried extract in 300 µL of a 1:1 mixture of acetonitrile and 10 mM sulfuric acid.[1]

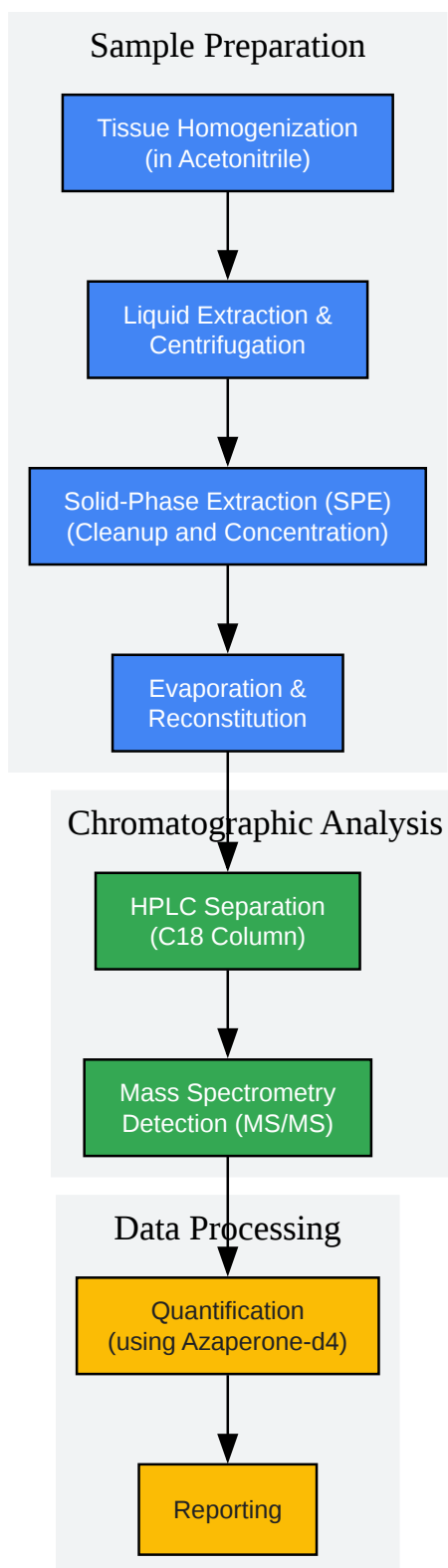
Chromatographic Conditions

- HPLC System: An isocratic pump system with an automatic injector and a UV-VIS or mass spectrometric detector.[1]
- Column: C18 column (e.g., Gemini 5 µm, 4.6 mm x 150 mm).[1]
- Column Temperature: 50°C.[1]
- Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.00).[2][3] A gradient elution can be employed for optimal separation.
- Injection Volume: 100 µL.[1]

- Detection: UV detection at 240 nm or 245 nm.[1][2][3] For higher sensitivity and confirmation, use a mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7]

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.



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Workflow for the analysis of Azaperone and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of various published methods for the analysis of Azaperone and Azaperol.

Table 1: Method Performance Characteristics

Analyte	Matrix	LOD (µg/g)	LOQ (µg/g)	Recovery (%)	Reference
Azaperone	Muscle, Liver, Skin+Fat, Kidney	0.002	0.010	>99	[1]
Azaperol	Muscle, Liver, Skin+Fat, Kidney	0.003	0.010	>89	[1]
Azaperone	Animal Tissues	-	0.025	>72	[7]
Azaperol	Animal Tissues	-	0.025	>72	[7]
Azaperone	Animal Kidneys and Livers	0.001	0.0025	97.1 - 107.3	[2] [3]
Azaperol	Animal Kidneys and Livers	0.0004	0.0012	96.4 - 105.1	[2] [3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Chromatographic Parameters

Analyte	Retention Time (min)	Chromatographic Method	Reference
Azaperone	~4.95	HPLC-UV	[1]
Azaperol	~7.5	HPLC-UV	[1]

Conclusion

The described chromatographic method provides a reliable and sensitive approach for the separation and quantification of **Azaperone-d4** and its primary metabolite, Azaperol, in biological samples. The detailed protocol for sample preparation using solid-phase extraction and the optimized HPLC-MS conditions are suitable for high-throughput analysis in research, drug development, and regulatory monitoring. The use of a deuterated internal standard ensures the accuracy and robustness of the method. The provided quantitative data from various studies can serve as a benchmark for method validation and performance evaluation.

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